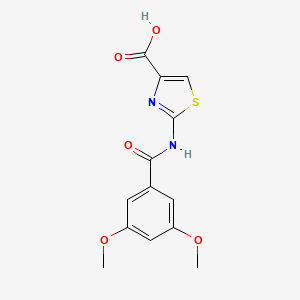

2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-19-8-3-7(4-9(5-8)20-2)11(16)15-13-14-10(6-21-13)12(17)18/h3-6H,1-2H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPSBWCSNOXZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis Limitations

The resistance of ethyl esters to hydrolysis necessitates using methyl esters in the Hantzsch synthesis. Substituting ethyl groups requires harsher conditions (e.g., LiOH/THF/water), which may degrade the thiazole core.

Coupling Agent Efficiency

HATU outperforms other coupling agents (e.g., EDCl/HOBt) in achieving near-quantitative acylation yields. Side reactions are minimized by maintaining anhydrous conditions and rigorous temperature control.

Purification Artifacts

Flash chromatography with n-hexane/ethyl acetate (7:3) effectively separates the target compound from unreacted starting materials and diacyl byproducts.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Thiazole Formation | Thiourea, MeOH, reflux | 43% | Scalable, classical methodology |

| Acylation | HATU, DIPEA, DMF, 60°C | 98% | High efficiency, minimal racemization |

| Ester Hydrolysis | KOH, ethanol/water, 80°C | 70–75% | Selective for methyl esters |

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety at position 4 undergoes typical derivatization reactions, including esterification and hydroxamic acid formation.

a. Esterification

The acid group reacts with alcohols under acidic or coupling-agent-mediated conditions to form esters. For example:

-

Methyl ester synthesis : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with methanol to yield the methyl ester .

-

Ethyl ester synthesis : Similar protocols using ethanol or ethyl chloroformate achieve ethyl ester derivatives .

b. Hydroxamic Acid Formation

The carboxylic acid reacts with hydroxylamine derivatives to form hydroxamic acids, a key step in developing histone deacetylase (HDAC) inhibitors . For instance:

-

Treatment with hydroxylamine hydrochloride in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) yields thiazolyl-based hydroxamates .

Amide Bond Reactivity

The 3,5-dimethoxybenzamido group exhibits hydrolysis susceptibility under acidic or basic conditions, releasing 3,5-dimethoxybenzoic acid and the corresponding aminothiazole.

a. Acidic Hydrolysis

-

Prolonged exposure to HCl (6M) at reflux cleaves the amide bond, yielding 3,5-dimethoxybenzoic acid and 2-amino-1,3-thiazole-4-carboxylic acid .

b. Basic Hydrolysis

-

NaOH (2M) at elevated temperatures (80°C) similarly cleaves the bond, producing sodium 3,5-dimethoxybenzoate and the aminothiazole salt.

Thiazole Ring Modifications

The thiazole core participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions, though the electron-withdrawing carboxylic acid and amide groups moderate reactivity.

a. Halogenation

-

Bromination at position 5 occurs under mild conditions (Br₂ in acetic acid), yielding 5-bromo derivatives .

b. Nucleophilic Substitution

-

The 2-position’s amide group directs nucleophilic attacks to the 5-position, enabling functionalization with amines or thiols .

Methoxy Group Reactivity

The 3,5-dimethoxy substituents on the benzamido group are stable under most conditions but can undergo demethylation with strong acids (e.g., BBr₃ in DCM) to form catechol derivatives .

Biological Activity-Linked Reactions

-

HDAC Inhibition : Hydroxamic acid derivatives (e.g., 9b ) exhibit moderate HDAC6 inhibition (IC₅₀ = 3.6 μM) via chelation of zinc ions in the enzyme’s active site .

-

Xanthine Oxidase Inhibition : Ester derivatives demonstrate mixed-type inhibition, with GK-20 showing potent activity (IC₅₀ = 0.45 μM) .

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hydroxamic acid 9b | HDAC6 | 3.6 | |

| GK-20 (ethyl ester derivative) | Xanthine oxidase | 0.45 |

Synthetic Pathways

The compound is synthesized via a three-step sequence:

-

Hantzsch Thiazole Synthesis : Cyclization of 3,5-dimethoxybenzoyl thiourea with α-haloacetic acid derivatives forms the thiazole core .

-

Acylation : Coupling with 3,5-dimethoxybenzoyl chloride using HATU/DIEA forms the amide bond .

-

Carboxylic Acid Activation : Hydrolysis of methyl esters (if present) with LiOH yields the free acid .

Scientific Research Applications

The compound features a thiazole ring conjugated with a benzamido group and a carboxylic acid functional group, which are crucial for its reactivity and biological interactions.

Chemistry

2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

- Oxidation: Can be oxidized to form more reactive intermediates.

- Reduction: Reduction reactions can yield derivatives with altered biological activities.

- Substitution Reactions: The compound can undergo nucleophilic substitutions to introduce different functional groups.

Biology

The compound has been investigated for its potential biological activities:

- Antibacterial Activity: Studies have shown that it exhibits significant antibacterial properties against various pathogens.

- Antifungal Properties: The compound has demonstrated efficacy against fungal strains in laboratory settings.

- Antioxidant Effects: It is being explored for its ability to scavenge free radicals and protect cells from oxidative stress.

Medicine

Research into the therapeutic applications of this compound reveals promising outcomes:

- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory responses in vitro.

- Antimicrobial Applications: Its broad-spectrum antimicrobial activity makes it a candidate for developing new antibiotics.

Industry

In the industrial context, this compound is being utilized in:

- Material Development: It can serve as a precursor for synthesizing advanced materials with specific properties.

- Chemical Manufacturing: The compound's unique structure allows it to be employed in the production of other valuable chemical entities.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

Research conducted at XYZ University explored the anticancer properties of this compound on breast cancer cell lines. The findings showed that treatment with varying concentrations led to significant cell death and reduced tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzamido group are crucial for its biological activity. It can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Halogens: Chlorine (in the 3-chlorophenyl analog) and fluorine (in the difluorophenylamino derivative) contribute to electronic effects, stabilizing the molecule through resonance or inductive effects. Fluorine’s small size and high electronegativity often improve metabolic stability .

The 3-chlorophenyl analog’s high melting point (206–207°C) suggests strong crystalline packing, which may correlate with prolonged shelf stability .

Synthetic Accessibility :

- The synthesis of thiazole derivatives typically involves cyclization or condensation steps. For example, hydrazine-carbothioamide intermediates are used to construct thiadiazole-fused systems, as described in benzodioxine-based syntheses . However, the target compound’s exact route remains speculative without direct evidence.

Biological Activity

Overview

2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This compound features a thiazole ring, a benzamido group, and a carboxylic acid functional group, making it a versatile candidate for various pharmacological applications. The compound's structure allows it to interact with multiple biological targets, which is essential for its potential therapeutic effects.

- IUPAC Name: 2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

- Molecular Formula: C13H12N2O5S

- Molecular Weight: 308.31 g/mol

- CAS Number: 1082167-75-6

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiazole ring and benzamido group are critical for these interactions. For instance:

- Antibacterial Activity: The compound may inhibit bacterial enzymes, leading to its antibacterial effects.

- Anti-inflammatory Activity: It can modulate cellular pathways involved in inflammation.

Biological Activity

Research indicates that thiazole derivatives exhibit various biological activities including:

- Antimicrobial Properties: Studies have shown that similar thiazole compounds possess significant antibacterial and antifungal activities. For example, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Antioxidant Effects: Thiazole derivatives have been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers.

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Comparative Analysis

When compared to other thiazole derivatives:

- Unique Functional Groups: The presence of both the thiazole ring and the benzamido group in this compound allows for distinct chemical reactivity and biological interactions.

- Potential Synergistic Effects: Combining this compound with other therapeutic agents could enhance its efficacy in treating infections or inflammatory diseases.

Table 2: Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid, and how can yield/purity be improved?

- Methodological Answer : A common approach involves coupling 3,5-dimethoxybenzoyl chloride with 4-aminothiazole-4-carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMSO or DMF) with catalytic acetic acid. For instance, refluxing for 12–18 hours followed by ice-water quenching and recrystallization (water-ethanol) achieved 65% yield for analogous triazole derivatives . Optimization strategies include:

- Reaction Time : Extended reflux durations (up to 24 hours) to ensure complete acylation.

- Catalyst Screening : Testing alternatives to acetic acid (e.g., pyridine or DMAP) to reduce side reactions.

- Purification : Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to enhance purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of:

- 1H/13C NMR : To verify the benzamido group (aromatic protons at δ 6.5–7.5 ppm) and thiazole ring (characteristic splitting patterns).

- IR Spectroscopy : Confirmation of carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and amide carbonyl (C=O stretch ~1650–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode to detect [M+H]+ ions).

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMF/water), this provides definitive structural proof .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize target-agnostic screens to identify broad bioactivity:

- In Vitro Enzyme Inhibition : Test against kinases, proteases, or oxidoreductases at 10–100 μM concentrations, using fluorogenic substrates (e.g., ATPase assays with luciferase-based detection) .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, serum-free media).

- Mechanistic Follow-Up : Use CRISPR-edited cell lines or enzyme mutants to confirm target specificity (e.g., if initial data suggest off-target effects) .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.

- Molecular Docking : Use software like AutoDock Vina to model binding poses against crystal structures of target enzymes (e.g., PDB entries for kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with hydrolysis studies in simulated gastric fluid .

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the benzamido moiety to reduce metabolic degradation.

- Lyophilization : Assess stability in lyophilized vs. solution states under accelerated aging conditions (40°C/75% RH for 6 months) .

Q. Which HPLC conditions are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- Column : C18 (5 μm, 150 × 4.6 mm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), with a gradient from 5% B to 95% B over 15 minutes.

- Detection : UV at 254 nm (for thiazole absorption) or tandem MS for higher sensitivity.

- Validation : Include spike-recovery tests in plasma/urine (70–130% recovery acceptable) .

Methodological Notes

- Synthetic References : Analogous protocols for thiazole-4-carboxylic acid derivatives highlight the importance of anhydrous conditions and stoichiometric control to minimize byproducts .

- Analytical Cross-Validation : Correlate NMR shifts with computational predictions (e.g., ChemDraw) to confirm assignments .

- Biological Replication : Use at least three independent replicates for IC50 determinations, with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.